![molecular formula C21H23N3O3S B2907490 N-[4-({[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]amino}sulfonyl)phenyl]acetamide CAS No. 691873-31-1](/img/structure/B2907490.png)
N-[4-({[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]amino}sulfonyl)phenyl]acetamide
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Overview
Description
The compound “N-[4-({[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]amino}sulfonyl)phenyl]acetamide” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It was developed as an anti-tuberculosis therapeutic compound .
Physical And Chemical Properties Analysis
The compound is a white to light yellow crystalline solid. It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .Scientific Research Applications
Anti-Inflammatory and Analgesic Effects
Certain imidazole-containing compounds demonstrate anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown promising results .
Antitumor Potential
Researchers have synthesized 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated it for antitumor activity. This compound exhibited potential against cancer cell lines such as C6 (rat glioma) and HepG2 (human hepatocellular carcinoma) .
Inhibition of Enzymes
Imidazole derivatives have been investigated for their ability to inhibit enzymes. For example, some compounds were tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
Ulcerogenic Activity
Certain imidazole-containing compounds have been assessed for their ulcerogenic potential. Researchers compare their ulcerogenic index with standard drugs like indomethacin and celecoxib .
Other Biological Activities
Imidazole derivatives also exhibit antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, antiamoebic, antihelmintic, antifungal, and trypanocidal activities .
Safety And Hazards
The dust of this compound may irritate the eyes and respiratory tract, so appropriate protective equipment such as protective glasses and masks should be worn when handling it. It should be stored in a cool, dry place away from fire and flammable materials. After handling and cleaning, hands should be thoroughly washed to prevent any adverse effects from its residues .
Future Directions
The compound has shown promising results in improving monoclonal antibody production in cell cultures . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
properties
IUPAC Name |
N-[4-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-8-9-16(2)24(15)21-7-5-4-6-18(21)14-22-28(26,27)20-12-10-19(11-13-20)23-17(3)25/h4-13,22H,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZPDVXWTFJBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]amino}sulfonyl)phenyl]acetamide |
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